Aflatoxin G1

Toxicology Mycotoxicology Acute Toxicity

Aflatoxin G1 (AFG1) is a non-substitutable, high-purity (≥98%) certified reference material critical for accurate multi-mycotoxin quantitation in food, feed, and agricultural commodities. Its distinct green fluorescence, unique HPLC retention time, and lactone-ring structure preclude generic substitution by B-series or G2 analogs—using an alternate aflatoxin would cause systematic under- or over-estimation of toxicological risk and method failure under EU, FDA, and MHLW regulatory frameworks. Essential for HPLC-FLD/LC-MS/MS calibration, CYP450-mediated bioactivation studies (LC50 9.79 µM in HepaRG cells), and structure-activity investigations of IARC Group 1 carcinogen mechanisms. Procure this specific AFG1 standard to ensure compliant, defensible analytical results.

Molecular Formula C17H12O7
Molecular Weight 328.27 g/mol
CAS No. 1165-39-5
Cat. No. B190526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin G1
CAS1165-39-5
Synonyms(7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione
Molecular FormulaC17H12O7
Molecular Weight328.27 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1
InChIInChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1
InChIKeyXWIYFDMXXLINPU-WNWIJWBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityAflatoxins ... are soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents.
Very slightly soluble in water ... ;  insoluble in non-polar solvents;  freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide

Structure & Identifiers


Interactive Chemical Structure Model





Aflatoxin G1 (CAS 1165-39-5): Baseline Properties and Procurement Considerations


Aflatoxin G1 (AFG1) is a difuranocoumarin mycotoxin produced by Aspergillus species [1]. It is characterized by a green fluorescence under UV light, a molecular weight of 328.3 g/mol, and a melting point of 244–246°C [1]. The compound is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC) [2] and is subject to stringent regulatory controls in food and feed matrices globally.

Why Aflatoxin G1 Cannot Be Substituted by Other Aflatoxin Analogs


Despite being members of the same mycotoxin family, Aflatoxin G1 (AFG1) and its analogs (B1, B2, G2) exhibit distinct and quantifiable differences in acute toxicity, genotoxic mechanisms, and analytical behavior that preclude generic substitution. Aflatoxin B1 is consistently the most potent, but AFG1's specific structure, notably the lactone ring in place of the cyclopentenone ring found in the B-series [1], leads to a different order of chromosomal damage [2] and a distinct metabolic activation profile [3]. Furthermore, its unique green fluorescence and HPLC retention time are critical for accurate quantitation in multi-mycotoxin regulatory methods . Using a different analog, such as G2 or B2, would result in significant under- or over-estimation of toxicological risk and analytical inaccuracy, failing to meet regulatory compliance standards.

Quantitative Differentiation Guide: Aflatoxin G1 vs. Analogs


Comparative Acute Oral Toxicity (LD50) in Ducklings

Aflatoxin G1 (AFG1) demonstrates intermediate acute toxicity between the most potent Aflatoxin B1 and the less potent Aflatoxins B2 and G2. This is evidenced by its LD50 value in a standardized duckling model [1]. The quantified difference supports its distinct toxicological profile and justifies its independent assessment in risk evaluation studies.

Toxicology Mycotoxicology Acute Toxicity

Differential Genotoxicity in Electrochemical DNA Biosensor Assay

In a direct head-to-head comparison using an electrochemical DNA biosensor, Aflatoxin G1 (AFG1) induced significantly less genotoxic damage than Aflatoxin B1 (AFB1), as quantified by the decrease in guanine oxidation signal [1]. The results indicate a clear, measurable difference in the magnitude of their interaction with DNA.

Genotoxicity Electrochemical Biosensor DNA Damage

Differential Chromosomal Mutagenicity Patterns in Human Cells

While Aflatoxin G1 is less mutagenic overall than Aflatoxin B1, it exhibits a distinct pattern of chromosomal breakage in human cells [1]. This differential effect highlights a unique genotoxic signature that cannot be inferred from studies using the more potent analog.

Genetic Toxicology Mutagenesis Chromosome Aberration

Cytotoxicity Profile in Human Hepatoma Cells (HepaRG)

The cytotoxic potency of Aflatoxin G1 in a human-relevant hepatic model has been quantitatively defined, providing an essential benchmark for in vitro studies [1]. This LC50 value allows for the selection of appropriate, non-lethal concentrations for mechanistic studies.

In Vitro Toxicology Cytotoxicity Hepatotoxicity

Analytical Differentiation via HPLC-FLD Post-Column Derivatization

Aflatoxin G1 (AFG1) is chromatographically resolved from its analogs (B1, B2, G2) under standardized HPLC conditions with fluorescence detection . Its unique retention time and distinct green fluorescence [1] are critical for accurate identification and quantification in complex matrices, preventing misidentification that could occur if substituted with another analog.

Analytical Chemistry Chromatography Food Safety

Optimized Application Scenarios for Aflatoxin G1 (CAS 1165-39-5)


Analytical Reference Standard for Regulatory Compliance in Food and Feed

Aflatoxin G1 is an essential, non-substitutable component of certified reference material (CRM) mixtures used to calibrate and validate HPLC-FLD and LC-MS/MS methods for mycotoxin analysis in food, feed, and agricultural commodities . Its procurement as a high-purity standard ensures the accurate quantification required to meet stringent regulatory limits (e.g., EU, FDA, MHLW). The use of an analog would lead to method failure, inaccurate results, and non-compliance.

Mechanistic Genotoxicity and Carcinogenicity Research

Researchers investigating the structure-activity relationships (SAR) of aflatoxin-induced carcinogenesis use AFG1 as a key probe molecule . Its intermediate potency and distinct pattern of chromosomal damage (targeting chromosomes 1-5) make it ideal for comparative studies against the highly potent AFB1 and the less potent AFG2 [1]. This allows for the dissection of molecular pathways, such as the role of the terminal furan ring double bond versus the lactone ring, in adduct formation and mutagenesis.

In Vitro Hepatotoxicity and Metabolism Studies

AFG1 serves as a specific substrate for studying the role of human cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2) in the bioactivation of mycotoxins to genotoxic epoxides . Knowing its precise LC50 (9.79 µM in HepaRG cells) allows researchers to design experiments with controlled, sub-cytotoxic concentrations to study metabolic pathways, DNA repair activation, and the effects of potential chemopreventive agents without confounding cell death [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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